7-ethyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is notable for its unique structure, which includes a trifluoromethyl group, a tetrahydrofuran ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Attachment of the tetrahydrofuran ring: This can be done through a nucleophilic substitution reaction using a tetrahydrofuran derivative.
Incorporation of the sulfanyl group: This step typically involves the use of thiolating agents such as thiourea or thiols under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic agents: Thiols, amines, and other nucleophiles.
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Reduced pyrimidine derivatives: Formed from the reduction of the pyrimidine ring.
Substituted derivatives: Formed from nucleophilic substitution reactions involving the trifluoromethyl group.
Scientific Research Applications
7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is being explored for its potential as an anticancer agent due to its ability to inhibit various cancer-related targets such as tyrosine kinases and phosphodiesterases.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and proliferation . The compound binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the pyrido[2,3-d]pyrimidine core structure and exhibit similar biological activities.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group are known for their enhanced metabolic stability and bioavailability.
Uniqueness
7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the combination of its structural features, including the trifluoromethyl group, tetrahydrofuran ring, and sulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16F3N3O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-ethyl-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16F3N3O2S/c1-2-8-6-10(15(16,17)18)11-12(19-8)21(14(24)20-13(11)22)7-9-4-3-5-23-9/h6,9H,2-5,7H2,1H3,(H,20,22,24) |
InChI Key |
JDQIACKJTJAYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC3CCCO3)C(F)(F)F |
Origin of Product |
United States |
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